![molecular formula C11H14ClNO B6601148 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide CAS No. 13230-84-7](/img/structure/B6601148.png)
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Overview
Description
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, also known as 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 225.68 g/mol and a melting point of 95-96 °C. 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Herbicide Metabolism and Carcinogenicity Studies
Studies have examined the metabolism of chloroacetamide herbicides, which are structurally similar to 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, focusing on their transformation in liver microsomes of humans and rats. These herbicides, including Acetochlor, Alachlor, Butachlor, and Metolachlor, have shown carcinogenic properties in rats. The research outlines the metabolic pathways leading to potentially carcinogenic products, emphasizing the role of specific metabolic intermediates and enzymes, including the cytochrome P450 isoforms CYP3A4 and CYP2B6. This information is crucial in understanding the biotransformation and potential health risks of similar compounds (Coleman et al., 2000).
Synthesis and Structural Studies
Several studies have been conducted on the synthesis, structural characterization, and analysis of compounds similar to 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. These include investigations into their molecular structure, conformation, polarity, and possible applications. One study detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through various chemical reactions, providing insights into the molecular structure and characteristics of the resulting compounds (Zhong-cheng & Shu, 2002).
Anticancer and Analgesic Activities
A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, structurally related to 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, were synthesized and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. These studies highlight the potential therapeutic applications of such compounds, with certain derivatives showing promising results against specific cancer cell lines and in pain relief (Rani et al., 2014).
properties
IUPAC Name |
2-chloro-N-methyl-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAMTXJPLPJVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502494 | |
Record name | 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | |
CAS RN |
13230-84-7 | |
Record name | 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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